6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-9(11(13)16)10(15-12(17)14-7)8-5-3-2-4-6-8/h2-6,10H,1H3,(H2,13,16)(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHPTNJOJIJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387556 | |
| Record name | F1622-0065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78468-07-2 | |
| Record name | NSC348999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F1622-0065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate, thiourea, and benzaldehyde in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Agents
Research has indicated that derivatives of 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine can serve as effective anti-inflammatory agents. A study highlighted its use as a key intermediate in synthesizing novel compounds with anti-inflammatory properties. The structure-activity relationship (SAR) studies revealed that modifications to the core structure could enhance biological activity against inflammation-related pathways .
Antioxidant Activity
Another significant application is its antioxidant properties. Compounds derived from this tetrahydropyrimidine framework have shown promise in scavenging free radicals and mitigating oxidative stress. This property is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative damage .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. It serves as a precursor for synthesizing various anticancer agents, where modifications to the tetrahydropyrimidine structure can lead to enhanced efficacy against different cancer cell lines .
Organic Synthesis Applications
Synthetic Intermediate
6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is widely used as an organic synthesis intermediate. It plays a critical role in the synthesis of more complex molecules in pharmaceutical research. Its versatility allows it to be employed in various synthetic pathways, including the formation of heterocycles and other bioactive compounds .
Catalyst Development
In recent studies, this compound has been utilized in developing catalytic systems for organic reactions. Its unique structural features make it suitable for acting as a ligand in metal-catalyzed processes, enhancing reaction yields and selectivity .
Biological Evaluations
Pharmacological Studies
Extensive pharmacological evaluations have been conducted to assess the safety and efficacy of 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. These studies have included in vitro assays to determine cytotoxicity against various cell lines and in vivo studies to evaluate therapeutic potential in animal models .
Case Studies
Several case studies exemplify the practical applications of this compound:
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations in DHPM analogs include substitutions at positions 4 (aryl groups) and 5 (carboxamide substituents), which influence solubility, stability, and bioactivity. Below is a comparative analysis of select analogs:
Biological Activity
6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its diverse biological activities. This article synthesizes recent findings regarding its antimicrobial properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C19H19N3OS
- Molecular Weight : 337.4 g/mol
- IUPAC Name : 6-methyl-N-(4-methylphenyl)-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide .
Antimicrobial Activity
Recent studies have demonstrated that 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits significant antimicrobial properties against various bacterial and fungal strains.
Bacterial Activity
The compound has shown moderate to good antibacterial activity against several strains:
- Bacillus subtilis
- Staphylococcus aureus
- Pseudomonas aeruginosa
In comparative studies, it was found to be more effective than the standard antibiotic Ciprofloxacin against these pathogens. The Minimum Inhibitory Concentration (MIC) values for some strains were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 64 |
These findings indicate that the compound could serve as a potential lead in the development of new antibacterial agents .
Antifungal Activity
The antifungal efficacy of the compound was also assessed against pathogenic fungi such as:
- Aspergillus niger
- Candida albicans
It exhibited lethal effects at concentrations as low as 100 μg/mL against these fungi, indicating strong antifungal properties .
The exact mechanism through which 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its antimicrobial effects is not fully elucidated. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism. Further research is required to clarify its mode of action.
Case Studies and Research Findings
A series of studies have explored the biological activities of related compounds synthesized via the Biginelli reaction. These studies highlight the importance of structural modifications in enhancing antimicrobial efficacy:
- Study on Derivatives : A study synthesized various derivatives of tetrahydropyrimidines and evaluated their biological activities. The results indicated that specific modifications could significantly enhance antibacterial potency .
- Comparative Analysis : In a comparative analysis with established antibiotics (Ampicillin, Chloramphenicol), certain derivatives showed superior activity against multiple bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via a Biginelli-like condensation reaction, starting with substituted aldehydes (e.g., benzaldehyde), thiourea, and β-keto esters. Key steps include cyclization under acidic conditions (e.g., HCl or acetic acid) and reflux in ethanol or methanol . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Catalyst choice : Lewis acids like FeCl₃ or ZnCl₂ enhance reaction rates .
- Temperature control : Reflux at 80–100°C minimizes side products .
- Yield Improvement : Use of microwave-assisted synthesis reduces reaction time (30–60 minutes) and increases purity (up to 85% yield) .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the tetrahydropyrimidine ring, methyl, phenyl, and thioxo groups. For example, the thioxo group shows a characteristic singlet at δ 2.3–2.5 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 301.08 (calculated for C₁₂H₁₃N₃OS) .
- X-ray Crystallography : Single-crystal studies reveal planarity of the pyrimidine ring and intermolecular hydrogen bonding (N–H···S interactions) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the tetrahydropyrimidine core be addressed?
- Methodological Answer : Regioselective modification (e.g., at N3 or C5) requires:
- Protecting Groups : Use of Boc (tert-butoxycarbonyl) for amine protection before introducing substituents .
- Metal-Mediated Coupling : Suzuki-Miyaura cross-coupling at C5 with aryl boronic acids under Pd catalysis achieves selective arylations .
- Computational Guidance : DFT calculations predict reactive sites (e.g., Fukui indices identify C5 as electrophilic) .
Q. What mechanisms underlie the compound’s reported kinase inhibitory activity, and how can potency be validated?
- Methodological Answer :
- Kinase Assays : Use recombinant kinases (e.g., EGFR or CDK2) in ATP-competitive inhibition assays. IC₅₀ values are determined via fluorescence polarization .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) shows the thioxo group forms hydrogen bonds with kinase hinge regions (e.g., Leu83 in CDK2) .
- Mutagenesis Validation : Site-directed mutagenesis of key binding residues (e.g., Asp86) confirms target engagement .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer effects)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for cancer, S. aureus for antibacterial) and protocols (e.g., MIC vs. MTT assays) .
- Metabolomic Profiling : LC-MS/MS identifies metabolite differences under varying conditions (e.g., ROS levels in cancer vs. bacterial cells) .
- Dose-Response Analysis : Establish EC₅₀ curves to differentiate cytotoxic vs. cytostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
